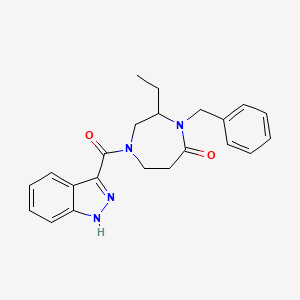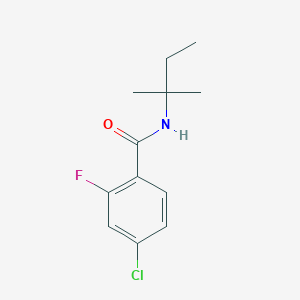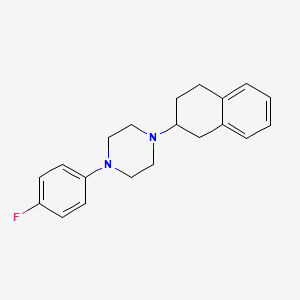
4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one, also known as Bz-Ind-5, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the diazepan family and has been synthesized using various methods.
作用机制
The mechanism of action of 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one is not fully understood. However, studies have shown that 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has been found to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects
4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has been found to have several biochemical and physiological effects. Studies have shown that 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has been found to induce apoptosis, which is the programmed cell death of cancer cells. 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One of the main advantages of using 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one in lab experiments is its potential therapeutic applications in cancer research and the treatment of inflammatory diseases. Additionally, 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of using 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one. One of the main directions is to further investigate the mechanism of action of 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one and identify the specific enzymes and proteins that it targets. Additionally, further studies are needed to determine the optimal dosage and administration of 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one in vivo. Furthermore, 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Finally, 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one can be tested in clinical trials to determine its safety and efficacy in humans.
Conclusion
In conclusion, 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer research and the treatment of inflammatory diseases. 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has been synthesized using various methods, and its mechanism of action is not fully understood. However, studies have shown that 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has anti-cancer and anti-inflammatory properties. 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has several advantages and limitations for lab experiments, and there are several future directions for its research and development.
合成方法
The synthesis of 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has been reported by several researchers using different methods. One of the most commonly used methods involves the reaction of 1H-indazole-3-carboxylic acid with N-ethyl-1,4-diazepane-5-one in the presence of benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one.
科学研究应用
4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has been found to exhibit potential therapeutic applications in various scientific research studies. One of the most significant applications of 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one is in the field of cancer research. Studies have shown that 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
4-benzyl-3-ethyl-1-(1H-indazole-3-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-2-17-15-25(22(28)21-18-10-6-7-11-19(18)23-24-21)13-12-20(27)26(17)14-16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLPLQYRCANSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-3-ethyl-1-(1H-indazol-3-ylcarbonyl)-1,4-diazepan-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(acetylamino)-3-(tert-butylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5301750.png)
![N-{5-[(isopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5301755.png)
![2-[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B5301762.png)
![8-[(6-chloropyridin-3-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5301764.png)

![2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate](/img/structure/B5301771.png)
![(4-methoxybenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5301790.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5301798.png)
![N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5301809.png)
![3-(difluoromethyl)-6-methyl-7-[(1-methyl-1H-pyrazol-3-yl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5301832.png)

![N-({1-[(4,5-dimethyl-2-furyl)methyl]pyrrolidin-3-yl}methyl)-N'-phenylurea](/img/structure/B5301836.png)
![N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5301850.png)